molecular formula C14H12FN5 B6443433 N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine CAS No. 2549002-79-9

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

Cat. No. B6443433
CAS RN: 2549002-79-9
M. Wt: 269.28 g/mol
InChI Key: SIUQXKIKSBHDAC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine, also known as 4-Fluoro-N-methyl-6-imidazolylpyrimidin-4-amine, is an imidazole-based compound that has been studied for its potential applications in a variety of scientific fields. This compound has been investigated for its potential use in the synthesis of new molecules, as well as its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is not yet fully understood. However, it is believed that this compound is able to interact with metal ions in a specific manner, allowing it to act as a ligand. Additionally, it is believed that this compound may be able to interact with other molecules, such as proteins, in order to produce a therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine are not yet fully understood. However, this compound has been shown to be able to interact with metal ions in a specific manner, allowing it to act as a ligand. Additionally, this compound has been studied for its potential therapeutic applications, including its potential as an antifungal agent, an antimicrobial agent, and an anti-cancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine for laboratory experiments include its cost-effectiveness and ease of synthesis. Additionally, this compound has been found to be stable and has a low toxicity profile. However, the use of this compound can be limited by its potential to interact with other compounds, leading to unwanted side effects.

Future Directions

The potential applications of N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine are vast and varied. Future research could focus on further exploring the compound’s potential as an antifungal agent, an antimicrobial agent, and an anti-cancer agent. Additionally, further research could be conducted to better understand the compound’s mechanism of action, as well as its potential interactions with other molecules. Finally, further research could be conducted to better understand the compound’s biochemical and physiological effects.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has been achieved through a variety of methods. One such method involves the reaction of 4-fluorophenylhydrazine with 2-methyl-1H-imidazole in the presence of a base, such as sodium carbonate. The resulting product is then purified through a series of chromatography techniques. This method has been found to be efficient and cost-effective.

Scientific Research Applications

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has been studied for its potential applications in a variety of scientific fields. It has been investigated for its ability to act as a ligand for metal ions, as well as its potential use in the synthesis of new molecules. Additionally, this compound has been studied for its potential therapeutic applications, including its potential as an antifungal agent, an antimicrobial agent, and an anti-cancer agent.

properties

IUPAC Name

N-(4-fluorophenyl)-6-(2-methylimidazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5/c1-10-16-6-7-20(10)14-8-13(17-9-18-14)19-12-4-2-11(15)3-5-12/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUQXKIKSBHDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

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